4-[(Tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-6-carboxylic acid
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Overview
Description
4-[(Tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-6-carboxylic acid is a synthetic organic compound characterized by its complex structure, which includes a benzoxazepine ring system. This compound is notable for its use in various chemical and pharmaceutical applications, particularly as a building block in organic synthesis and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-6-carboxylic acid typically involves multiple steps, starting with the formation of the benzoxazepine ring. One common method includes the cyclization of appropriate precursors under controlled conditions. The tert-butoxycarbonyl (Boc) group is introduced as a protecting group for the amine functionality, which can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group, which allows for better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-[(Tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The Boc group can be selectively removed or substituted under acidic conditions, such as with trifluoroacetic acid in dichloromethane.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acidic reagents like hydrochloric acid or trifluoroacetic acid are employed for Boc deprotection.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection yields the free amine, which can be further functionalized .
Scientific Research Applications
4-[(Tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-6-carboxylic acid has several applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug development.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial applications.
Mechanism of Action
The mechanism of action of 4-[(Tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-6-carboxylic acid involves its interaction with specific molecular targets. The Boc group serves as a protecting group, which can be selectively removed to reveal the active amine functionality. This allows the compound to participate in various biochemical pathways and reactions, depending on the context of its use .
Comparison with Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: These compounds also feature the Boc protecting group and are used in peptide synthesis.
tert-Butyl carbamate: Another compound with a similar protecting group used in organic synthesis.
Uniqueness: 4-[(Tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-6-carboxylic acid is unique due to its benzoxazepine ring system, which imparts specific chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and pharmaceuticals .
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]-3,5-dihydro-2H-1,4-benzoxazepine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-15(2,3)21-14(19)16-7-8-20-12-6-4-5-10(13(17)18)11(12)9-16/h4-6H,7-9H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSUFEFXMFQHSRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2=CC=CC(=C2C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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